1-[(2-chlorobenzyl)sulfonyl]-N-[2-(propan-2-yl)phenyl]piperidine-4-carboxamide
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Overview
Description
1-[(2-Chlorophenyl)methanesulfonyl]-N-[2-(propan-2-yl)phenyl]piperidine-4-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and chemical research. This compound features a piperidine ring, a sulfonyl group, and a carboxamide group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-chlorophenyl)methanesulfonyl]-N-[2-(propan-2-yl)phenyl]piperidine-4-carboxamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via a sulfonation reaction using reagents such as chlorosulfonic acid or sulfonyl chlorides.
Attachment of the Chlorophenyl Group: The chlorophenyl group can be attached through a nucleophilic substitution reaction.
Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction using appropriate amines and carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions (temperature, pressure, solvent), and employing continuous flow reactors for better yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-[(2-Chlorophenyl)methanesulfonyl]-N-[2-(propan-2-yl)phenyl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
1-[(2-Chlorophenyl)methanesulfonyl]-N-[2-(propan-2-yl)phenyl]piperidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for developing new drugs targeting specific receptors or enzymes.
Pharmaceuticals: The compound may have potential therapeutic effects and can be used in drug formulation and development.
Chemical Research: It serves as a versatile intermediate for synthesizing other complex molecules and studying reaction mechanisms.
Mechanism of Action
The mechanism of action of 1-[(2-chlorophenyl)methanesulfonyl]-N-[2-(propan-2-yl)phenyl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl and carboxamide groups may play a crucial role in binding to these targets, leading to the modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 1-[(2-Bromophenyl)methanesulfonyl]-N-[2-(propan-2-yl)phenyl]piperidine-4-carboxamide
- 1-[(2-Fluorophenyl)methanesulfonyl]-N-[2-(propan-2-yl)phenyl]piperidine-4-carboxamide
- 1-[(2-Methylphenyl)methanesulfonyl]-N-[2-(propan-2-yl)phenyl]piperidine-4-carboxamide
Uniqueness
1-[(2-Chlorophenyl)methanesulfonyl]-N-[2-(propan-2-yl)phenyl]piperidine-4-carboxamide is unique due to the presence of the chlorophenyl group, which may impart specific chemical and biological properties
Properties
Molecular Formula |
C22H27ClN2O3S |
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Molecular Weight |
435.0 g/mol |
IUPAC Name |
1-[(2-chlorophenyl)methylsulfonyl]-N-(2-propan-2-ylphenyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C22H27ClN2O3S/c1-16(2)19-8-4-6-10-21(19)24-22(26)17-11-13-25(14-12-17)29(27,28)15-18-7-3-5-9-20(18)23/h3-10,16-17H,11-15H2,1-2H3,(H,24,26) |
InChI Key |
HKIDVXUHLCNFFA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3Cl |
Origin of Product |
United States |
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